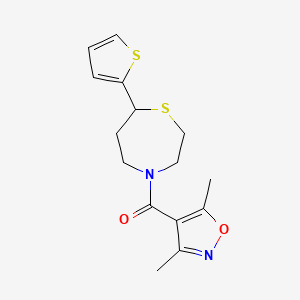
(3,5-Dimethylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C15H18N2O2S2 and its molecular weight is 322.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been shown to have potential antioxidant, anti-inflammatory, and analgesic effects .
Mode of Action
It’s worth noting that many anti-inflammatory drugs act as cyclooxygenase inhibitors . This suggests that this compound might interact with its targets by inhibiting the action of cyclooxygenase, thereby reducing inflammation.
Biochemical Pathways
It’s known that the metabolic products of arachidonic acid, produced by the action of cyclooxygenase and lipoxygenase, play important roles in the inflammatory process . Therefore, this compound might affect these pathways.
Result of Action
Compounds with similar structures have been shown to exhibit anti-inflammatory action . This suggests that this compound might also have similar effects.
生物活性
The compound (3,5-Dimethylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone , with the molecular formula C15H18N2O2S2 and a molecular weight of 322.44 g/mol, has gained attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines an isoxazole moiety with a thiazepan ring, which is believed to contribute to its biological properties. Below is a summary of its structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O2S2 |
| Molecular Weight | 322.44 g/mol |
| IUPAC Name | (3,5-dimethyl-1,2-oxazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
| InChI Key | SMWRVHQIURHREZ-UHFFFAOYSA-N |
Antifungal Properties
Research has indicated that compounds containing thiophene and thiazepan structures exhibit significant antifungal activity. For example, studies have shown that related compounds demonstrate potent inhibitory effects against various fungal strains, outperforming standard antifungal agents such as fluconazole . The antifungal activity of the compound can be attributed to its ability to disrupt fungal cell membrane integrity.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal metabolism.
- Membrane Disruption : Its structural components could interact with fungal membranes, leading to increased permeability and cell death.
- Receptor Modulation : The isoxazole moiety has been identified as a bioisostere for acetylated lysine, suggesting potential interactions with bromodomains involved in gene regulation .
Case Studies
- Study on Antifungal Activity : A study synthesized various thiazepan derivatives and tested their antifungal activity against strains like Epidermophyton floccosum and Mucor racemosus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of established antifungal drugs .
- Neuropharmacological Effects : Research has also explored the neuropharmacological properties of similar compounds. For instance, derivatives were shown to influence dopamine receptor activity in animal models, suggesting potential applications in treating neurological disorders .
科学研究应用
Research indicates that compounds containing the 3,5-dimethylisoxazole moiety exhibit a range of biological activities:
- Antimicrobial Properties : Compounds similar to the target compound have shown significant antimicrobial activity. For instance, derivatives of thiophene are noted for their effectiveness against various bacterial strains .
- Antitumor Activity : The presence of isoxazole and thiophene structures has been linked to antitumor effects. These compounds can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .
- Anti-inflammatory Effects : Compounds with similar frameworks have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Synthesis Strategies
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Isoxazole Ring : The isoxazole ring can be synthesized through cyclization reactions involving suitable precursors.
- Thiophene Integration : The thiophene moiety is often introduced via electrophilic substitution or coupling reactions with thiophene derivatives.
- Final Coupling : The final product is obtained through coupling reactions that may involve various coupling agents or catalysts to ensure high yields and purity .
Case Studies and Research Findings
Several studies highlight the applications and efficacy of similar compounds:
- Anticancer Studies : A study reported the synthesis of isoxazole derivatives that showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Drug Development : Research has identified new derivatives based on the 3,5-dimethylisoxazole structure that exhibit enhanced selectivity for biological targets relevant to cancer therapy .
- Pharmacological Evaluations : Compounds structurally related to (3,5-Dimethylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone have been evaluated for their pharmacokinetic properties, demonstrating favorable profiles for further development .
属性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-10-14(11(2)19-16-10)15(18)17-6-5-13(21-9-7-17)12-4-3-8-20-12/h3-4,8,13H,5-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRVHQIURHREZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













